molecular formula C9H9N5O2 B14896263 n-((1h-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine

n-((1h-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine

Cat. No.: B14896263
M. Wt: 219.20 g/mol
InChI Key: ZOTNZPZDROCMSJ-UHFFFAOYSA-N
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Description

"N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine" is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3 and an amine group at position 2, which is further functionalized with a pyrazole ring via a methylene linker. This structural motif places it within a class of nitrogen-containing aromatic compounds known for their diverse pharmacological and material science applications. The nitro group at position 3 of the pyridine ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions, such as hydrogen bonding and dipole-dipole forces .

The compound’s structural complexity suggests utility in drug discovery, particularly in kinase inhibition or as a building block for supramolecular assemblies.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

3-nitro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C9H9N5O2/c15-14(16)8-2-1-4-10-9(8)11-6-7-3-5-12-13-7/h1-5H,6H2,(H,10,11)(H,12,13)

InChI Key

ZOTNZPZDROCMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.

Major Products Formed

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine Pyridine (3-nitro, 2-amine); pyrazole (C-linked) C₉H₉N₅O₂ 231.21 Potential kinase inhibitor; hydrogen-bonding motifs
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Pyridine (6-Cl, 3-nitro); isoquinoline; methylpyrazole C₁₈H₁₄ClN₅O₂ 391.80 Enhanced lipophilicity; possible anticancer applications
N-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-3-nitropyridin-2-amine Pyridine (3-nitro); furan (dichlorophenyl) C₁₆H₁₁Cl₂N₃O₃ 364.18 High halogen content; potential antimicrobial activity
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Pyridine (3-nitro); benzylpiperidine C₁₇H₂₀N₄O₂ 312.37 CNS-targeting potential; reported in safety studies
N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole; pyridine; dichlorophenyl C₁₃H₁₀Cl₂N₆ 333.17 Anticancer activity (IC₅₀ = 0.2–0.3 nM)

Key Structural and Functional Comparisons:

Core Modifications: The target compound’s pyridine-pyrazole hybrid differs from the isoquinoline-pyrazole hybrid in , which incorporates a larger aromatic system (isoquinoline) likely enhancing π-π stacking and binding affinity in biological targets. Replacement of pyrazole with triazole (as in ) introduces a third nitrogen atom, altering hydrogen-bonding capacity and metabolic stability. Triazole derivatives often exhibit improved pharmacokinetic profiles .

Nitro Group Positioning: The 3-nitro group on pyridine is conserved across all compounds, suggesting its critical role in electronic modulation. In contrast, the 6-chloro substitution in may sterically hinder interactions with biological targets.

Biological Implications: Compounds with bulky aromatic systems (e.g., isoquinoline in or benzylpiperidine in ) show enhanced selectivity for hydrophobic binding pockets, as seen in kinase inhibitors. Triazole-containing analogs () demonstrate superior anticancer activity compared to pyrazole derivatives, likely due to stronger interactions with ATP-binding domains in kinases.

Crystallographic and Safety Data :

  • Safety data for N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine highlight acute toxicity risks (e.g., respiratory irritation), underscoring the need for structural optimization to reduce adverse effects .
  • Hydrogen-bonding patterns in pyridine-pyrazole hybrids (as inferred from ) suggest utility in crystal engineering, though experimental data are lacking for the target compound.

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